Cas no 5800-19-1 (Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)-)
5800-19-1 structure
Product Name:Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)-
Numero CAS:5800-19-1
MF:C19H21N3S
MW:323.455142736435
CID:374749
PubChem ID:22047
Update Time:2025-04-19
Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)-
- 8-methyl-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine
- 11-(N-Methylpiperazino)-2-methyldibenzo<b.f>-1,4-thiazepin
- 2-Methyl-11-(4-methyl-1-piperazinyl)dibenzo(b,f)(1,4)thiazepine
- 2-methyl-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine
- 3-Methyl-11-(4-methyl-1-piperazinyl)dibenzo<b,f><1,4>thiazepin
- DIBENZO(b,f)(1,4)THIAZEPINE,2-METHYL-11-(4-METHYL-1-PIPERAZINYL)
- Metiapina
- Metiapina [INN-Spanish]
- Metiapine
- Metiapinum
- Metiapinum [INN-Latin]
- Metiapine [USAN:INN]
- Q27266552
- 5800-19-1
- SCHEMBL121263
- BRN 0833849
- METIAPINE [USAN]
- METIAPINE [INN]
- DTXSID7020891
- NS00122288
- UNII-775D6D91J8
- Metiapine (USAN/INN)
- 775D6D91J8
- 2-Methyl-11-(4-methyl-1-piperazinyl)dibenzo[b,f][1,4]thiazepine
- CHEMBL2106892
- D02672
- DIBENZO(b,f)(1,4)THIAZEPINE, 2-METHYL-11-(4-METHYL-1-PIPERAZINYL)-
-
- Inchi: 1S/C19H21N3S/c1-14-7-8-17-15(13-14)19(22-11-9-21(2)10-12-22)20-16-5-3-4-6-18(16)23-17/h3-8,13H,9-12H2,1-2H3
- Chiave InChI: IOEPXYJOHIZYGQ-UHFFFAOYSA-N
- Sorrisi: S1C2C=CC=CC=2N=C(C2C=C(C)C=CC1=2)N1CCN(C)CC1
Proprietà calcolate
- Massa esatta: 323.14600
- Massa monoisotopica: 323.146
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 1
- Complessità: 444
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 44.1A^2
- XLogP3: 3.3
Proprietà sperimentali
- Densità: 1.1651 (rough estimate)
- Punto di fusione: 103°C
- Punto di ebollizione: 473.6°Cat760mmHg
- Punto di infiammabilità: 240.2°C
- Indice di rifrazione: 1.5605 (estimate)
- PSA: 44.14000
- LogP: 3.09670
Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)- Letteratura correlata
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
5800-19-1 (Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)-) Prodotti correlati
- 1011758-03-4(11-(4-Ethyl-1-piperazinyl)dibenzob,f1,4thiazepine Dihydrochloride)
- 232597-73-8(Dibenzo[b,f][1,4]thiazepin-7-ol,11-(1-piperazinyl)-)
- 945668-94-0(Quetiapine Dimer Impurity)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso